N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogues has been explored in depth, demonstrating a process that involves variations in N-acyl, N-alkyl, and amino functions to optimize biological activity as opioid kappa agonists. This includes racemic or chiral amino acids to introduce different alkyl and aryl substituents at specific positions of the ethyl linking moiety, leading to a series of potent compounds (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure and docking analysis of similar compounds have been conducted to evaluate their anticancer activity, providing insight into the structural requirements for biological efficacy. These analyses, including crystallography and spectroscopic techniques, help in understanding the interaction of these compounds with biological targets (Sharma et al., 2018).
Chemical Reactions and Properties
Research on N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], illustrates the chemical reactivity and potential applications of such compounds in electrophilic fluorination, showcasing their versatility in synthetic chemistry (Banks et al., 1996).
Physical Properties Analysis
While specific data on the physical properties of the exact compound were not found, closely related research emphasizes the importance of crystalline forms, solubility, and stability in determining the pharmaceutical applications of similar compounds (Norman, 2013).
Chemical Properties Analysis
The chemical properties of related compounds, including their synthesis, functional group transformations, and interactions with biological receptors, highlight the intricate balance between structural modifications and biological activity. This is particularly evident in the development of compounds with specific receptor selectivity and therapeutic potential (Watanuki et al., 2012).
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of various chloroacetamide herbicides in human and rat liver microsomes. While it focuses on herbicides like acetochlor, it provides insights into the metabolic pathways involving compounds with acetamide groups, which could be relevant to understanding the metabolism of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide (Coleman et al., 2000).
Chemosensors for Zn2+ Monitoring
This research presents a chemosensor capable of detecting Zn2+ concentrations in living cells and aqueous solutions. While the focus is on a different compound, the principles of fluorescence enhancement and detection limits might be applicable to studies involving N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide, particularly in the context of biological sensing or imaging (Park et al., 2015).
Kappa-Opioid Agonists Development
This paper discusses the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. Although the compound is not directly related, the methodologies and evaluations could offer insights into the potential pharmacological applications of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide in developing new therapeutic agents (Barlow et al., 1991).
Antiallergic Agents Research
This study introduces N-(pyridin-4-yl)-(indol-3-yl)acetamides as novel antiallergic compounds. The exploration of structure-activity relationships and the potency of these compounds in inhibiting histamine release could be relevant when considering the therapeutic potential of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide in allergy treatment or immunomodulation contexts (Menciu et al., 1999).
Safety And Hazards
This would involve studying the toxicity of the compound, its handling and storage conditions, and the precautions to be taken while working with it.
Future Directions
This would involve discussing potential future research directions or applications of the compound based on its properties and activities.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-24-12-6-7-19(24)20(25-13-4-2-3-5-14-25)16-23-21(26)15-17-8-10-18(22)11-9-17/h6-12,20H,2-5,13-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBIFJAGQZWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide |
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